3-(2,2,2-Trifluoroethoxy)isonicotinic acid 3-(2,2,2-Trifluoroethoxy)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1282537-87-4
VCID: VC5850607
InChI: InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14)
SMILES: C1=CN=CC(=C1C(=O)O)OCC(F)(F)F
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.135

3-(2,2,2-Trifluoroethoxy)isonicotinic acid

CAS No.: 1282537-87-4

Cat. No.: VC5850607

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.135

* For research use only. Not for human or veterinary use.

3-(2,2,2-Trifluoroethoxy)isonicotinic acid - 1282537-87-4

Specification

CAS No. 1282537-87-4
Molecular Formula C8H6F3NO3
Molecular Weight 221.135
IUPAC Name 3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14)
Standard InChI Key KWJGPITVQWOZDI-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(=O)O)OCC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-(2,2,2-Trifluoroethoxy)isonicotinic acid belongs to the class of pyridinecarboxylic acids, with the systematic IUPAC name 3-(2,2,2-trifluoroethoxy)-4-pyridinecarboxylic acid. Its molecular formula is C8H6F3NO3\text{C}_8\text{H}_6\text{F}_3\text{NO}_3, yielding a molecular weight of 205.13 g/mol . The structure comprises a pyridine ring substituted at the 3-position with a trifluoroethoxy group (OCH2CF3-\text{OCH}_2\text{CF}_3) and a carboxylic acid moiety at the 4-position (Figure 1).

Figure 1: Chemical structure of 3-(2,2,2-trifluoroethoxy)isonicotinic acid.

Physicochemical Properties

The trifluoroethoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient (logP\log P) of 1.82 (estimated via ChemAxon). This property facilitates membrane permeability, a critical factor in drug design . Additional properties include:

PropertyValueSource
Melting PointNot reported
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
pKa (Carboxylic acid)~3.2 (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution of isonicotinic acid derivatives. A representative route involves:

  • Protection of the carboxylic acid: Methylation of isonicotinic acid using thionyl chloride and methanol to form methyl isonicotinate.

  • Alkylation: Reaction with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K2_2CO3_3) in DMF at 80°C.

  • Deprotection: Hydrolysis of the methyl ester using aqueous NaOH to yield the free carboxylic acid .

Yield: ~65% (optimized conditions).

Industrial Manufacturing

Industrial production scales the above methodology using continuous flow reactors to enhance efficiency. Key challenges include managing exothermic reactions and ensuring high purity (>99%) for pharmaceutical applications.

Biological and Pharmacological Applications

Agricultural Uses

Trifluoroethoxy-substituted picolinic acids are explored as herbicides. For instance, 4-amino-6-(trifluoroethoxy)picolinate derivatives inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Research Gaps and Future Directions

  • Pharmacokinetic studies: ADME profiles remain uncharacterized.

  • Target identification: High-throughput screening to elucidate molecular targets.

  • Green synthesis: Developing catalytic methods to reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator